(7-Methyl-1H-indazol-5-YL)methanol
Overview
Description
(7-Methyl-1H-indazol-5-YL)methanol is a chemical compound with the molecular formula C9H10N2O. It is an indazole derivative, which is a class of heterocyclic aromatic organic compounds containing a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-nitrobenzyl alcohol derivatives with hydrazine to form the indazole ring, followed by methylation and reduction to obtain the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-1H-indazol-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in precursor compounds can be reduced to form the amino derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Indazole derivatives have shown promise as enzyme inhibitors and receptor modulators.
Medicine: Some indazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Indazole compounds are used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (7-Methyl-1H-indazol-5-YL)methanol is not fully understood. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can modulate signaling pathways and inhibit the activity of specific enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of indazole derivatives.
2H-Indazole: Another tautomeric form of indazole.
5-Methyl-1H-indazole: A similar compound with a methyl group at a different position.
Uniqueness
(7-Methyl-1H-indazol-5-YL)methanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyl group at the 5-position and the methyl group at the 7-position distinguishes it from other indazole derivatives .
Properties
IUPAC Name |
(7-methyl-1H-indazol-5-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-4,12H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISJVZYFIFAYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304916 | |
Record name | 7-Methyl-1H-indazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-12-9 | |
Record name | 7-Methyl-1H-indazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-indazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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